molecular formula C5H7ClN2S B1333689 2-Amidinothiophene hydrochloride CAS No. 54610-70-7

2-Amidinothiophene hydrochloride

Cat. No. B1333689
CAS RN: 54610-70-7
M. Wt: 162.64 g/mol
InChI Key: URAGJMBGNVOIJC-UHFFFAOYSA-N
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Description

2-Amidinothiophene hydrochloride (2-ATP-HCl) is an organic compound belonging to the amidinothiophene family. It is a colorless, odorless, and water-soluble compound with a molecular weight of 170.64 g/mol. 2-ATP-HCl has a variety of applications in scientific research, ranging from in vitro and in vivo studies to biochemical and physiological effects. It has been studied extensively in the past decade for its potential therapeutic and diagnostic applications.

Scientific Research Applications

Corrosion Inhibition

2-Amidinothiophene hydrochloride derivatives have been studied for their potential as corrosion inhibitors. Research shows that certain derivatives can significantly inhibit corrosion in metals, particularly in acidic environments. These compounds have demonstrated effectiveness through experimental measurements and electrochemical techniques. They act by forming a protective film on metal surfaces and their adsorption behavior follows the Langmuir adsorption isotherm. This makes them valuable in industrial applications where metal corrosion is a concern (Fouda et al., 2019).

Synthesis of Biological Compounds

This compound serves as a precursor in the synthesis of various biological compounds. It has been used in the synthesis of amidinohydrazone compounds, which are important synthetic intermediates in the creation of many natural products and drug molecules. This use underscores its importance in pharmaceutical research and development (Ji-tai Li et al., 2012).

Antimicrobial Activity

Studies have shown that certain 2-aminothiophene derivatives exhibit significant antimicrobial properties. These compounds, synthesized using this compound, have been tested and found effective against various bacterial strains. This indicates potential applications in the development of new antimicrobial agents (K. C. Prasad et al., 2017).

Neurological Research

This compound derivatives have been explored in neurological research, particularly as inhibitors in neuroscience studies. These inhibitors, with an amidinothiophene-hydroxypiperidine scaffold, have been tested for their activity in specific neurological applications, offering potential insights into neurological disorders and their treatment (Liang et al., 2011).

Hydroamination Catalysts

In the field of chemistry, this compound-related compounds have been assessed for their role as catalysts in hydroamination reactions. These studies contribute to the understanding of the efficiency of these catalysts and their potential applications in chemical synthesis (A. Barrett et al., 2009).

Future Directions

Thiophene-based analogs, including 2-aminothiophene derivatives, have been a focus of interest due to their potential as biologically active compounds . Future research may continue to explore the synthesis of these compounds, their properties, and potential applications.

properties

IUPAC Name

thiophene-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S.ClH/c6-5(7)4-2-1-3-8-4;/h1-3H,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAGJMBGNVOIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381850
Record name Thiophene-2-carboximidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54610-70-7
Record name Thiophene-2-carboximidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amidinothiophene hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does ORG 30029 enhance cardiac contractility without significantly increasing calcium transients, unlike other inotropic agents?

A1: ORG 30029 functions as a calcium sensitizer. [, ] This means it increases the sensitivity of the heart's contractile machinery (specifically the protein troponin C) to calcium, leading to enhanced contractility without requiring a large increase in intracellular calcium levels. [] This mechanism differs from agents like dobutamine, which primarily increase contractility by raising intracellular calcium concentrations. []

Q2: What were the key findings regarding the energetic effects of ORG 30029 compared to dobutamine and high perfusate calcium in the rat heart study?

A2: The study demonstrated that while all three agents increased contractility, their impact on cardiac energetics differed. ORG 30029, at lower concentrations, did not significantly affect myocardial oxygen consumption (MVO2) despite increasing systolic pressure and force-time integral. [] In contrast, both dobutamine and high perfusate calcium significantly increased MVO2 alongside increases in contractility. [] This suggests that ORG 30029 might offer a more energy-efficient way to enhance cardiac contractility.

Q3: Could ORG 30029 potentially be beneficial in treating heart failure conditions characterized by reduced contractility?

A3: While the research highlights the potential of ORG 30029 as a unique inotropic agent, further investigation is necessary. The studies primarily focus on the acute effects of the compound in isolated heart models. More research is needed to understand its long-term effects, efficacy, and safety profile in the context of heart failure. Investigating its impact on various animal models of heart failure and exploring potential benefits over existing therapies would be crucial next steps.

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